molecular formula C17H22ClNO2 B12804580 Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride CAS No. 7511-80-0

Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride

Cat. No.: B12804580
CAS No.: 7511-80-0
M. Wt: 307.8 g/mol
InChI Key: SOKRHPDQYRSJJW-UHFFFAOYSA-N
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Description

Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with two methoxy groups attached to the benzene ring and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride typically involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride in the presence of dry tetrahydrofuran . The reaction proceeds as follows:

    Reduction Reaction: 1-(2,3-dimethoxyphenyl)-2-nitroethene is reduced using lithium aluminum hydride in dry tetrahydrofuran to yield 2,3-dimethoxyphenethylamine.

    Methylation: The resulting 2,3-dimethoxyphenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form the N-methyl derivative.

    Hydrochloride Formation: Finally, the N-methyl derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the phenethylamine backbone.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenethylamine derivatives.

    Substitution: Halogenated phenethylamine derivatives.

Scientific Research Applications

Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.

Comparison with Similar Compounds

Phenethylamine, alpha-(2,3-dimethoxyphenyl)-N-methyl-, hydrochloride can be compared with other similar compounds, such as:

    2,3-Dimethoxyphenethylamine: Lacks the N-methyl group, resulting in different pharmacological properties.

    3,4-Dimethoxyphenethylamine: Has methoxy groups at different positions on the benzene ring, leading to variations in chemical reactivity and biological activity.

    N-Methylphenethylamine: Lacks the methoxy groups, affecting its overall chemical and pharmacological profile.

Properties

CAS No.

7511-80-0

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-18-15(12-13-8-5-4-6-9-13)14-10-7-11-16(19-2)17(14)20-3;/h4-11,15,18H,12H2,1-3H3;1H

InChI Key

SOKRHPDQYRSJJW-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C2=C(C(=CC=C2)OC)OC.Cl

Origin of Product

United States

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